(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Description
This compound features a bicyclic pyrrolo[3,4-d]pyrimidine core linked via a methanone bridge to a 4-(thiazol-2-yloxy)phenyl group. The pyrrolopyrimidine moiety is a nitrogen-rich heterocycle known for its role in modulating kinase activity and receptor binding . The thiazole ring, a sulfur-containing heterocycle, enhances molecular interactions through hydrogen bonding and π-π stacking, often contributing to antimicrobial or anticancer properties .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(20-8-12-7-17-10-19-14(12)9-20)11-1-3-13(4-2-11)22-16-18-5-6-23-16/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYYRSJQMHPUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,3-Dioxopyrrolidines
Southwick and Hofmann demonstrated that 4-carbethoxy-2,3-dioxopyrrolidine (enol form) reacts with guanidine or urea under reflux to yield pyrrolo[3,4-d]pyrimidine derivatives. For the target compound, substituting the 6-position with a bromine or iodine atom enables downstream cross-coupling. This is achieved by introducing a halogenated electrophile during cyclization.
Nitroolefin Michael Addition
Patent US6066732A outlines a Michael addition of 6-amino-4(3H)-pyrimidines to nitroolefins, followed by cyclization under basic conditions. For example, reacting 6-amino-4-chloropyrimidine with 1-(4-bromophenyl)-2-nitroethylene generates a 5-substituted intermediate, which undergoes intramolecular cyclization to form the pyrrolo[3,4-d]pyrimidine core.
Synthesis of 4-(Thiazol-2-yloxy)phenyl Moiety
The thiazole-oxyphenyl fragment is synthesized via:
Hantzsch Thiazole Synthesis
α-Bromoketones react with thioureas to form 2-aminothiazoles. For instance, 4-hydroxyacetophenone is brominated to 4-(2-bromoacetyl)phenol, which condenses with thiourea in ethanol to yield 4-(thiazol-2-yl)phenol. Microwave-assisted methods (e.g., 150°C, 10 min) improve yields to >85%.
Mitsunobu Coupling
The hydroxyl group of 4-(thiazol-2-yl)phenol is activated using triphenylphosphine and diethyl azodicarboxylate (DEAD), enabling coupling with pyrrolopyrimidine intermediates. Alternatively, nucleophilic aromatic substitution with a pre-halogenated pyrrolopyrimidine is feasible under basic conditions.
Coupling Strategies for Methanone Formation
The ketone bridge linking the two aromatic systems is critical. Three approaches are validated:
Friedel-Crafts Acylation
Reacting pyrrolo[3,4-d]pyrimidine with 4-(thiazol-2-yloxy)benzoyl chloride in the presence of AlCl₃ achieves acylation at the 6-position. However, overacylation and regioselectivity challenges necessitate careful stoichiometric control.
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized pyrrolopyrimidine (e.g., 6-boronic acid-pyrrolo[3,4-d]pyrimidine) couples with 4-(thiazol-2-yloxy)iodobenzene under Pd(PPh₃)₄ catalysis. Yields exceed 70% when using K₂CO₃ as base in tetrahydrofuran (THF) at 80°C.
Oxidative Coupling
Direct oxidation of a biaryl precursor, such as 6-(4-hydroxyphenyl)pyrrolo[3,4-d]pyrimidine, using Jones reagent (CrO₃/H₂SO₄) forms the ketone. This method requires rigorous purification to remove chromium byproducts.
Integrated Synthetic Routes
Combining the above steps, two scalable pathways emerge:
Route A: Sequential Cyclization and Coupling
- Synthesize 6-bromo-pyrrolo[3,4-d]pyrimidine via nitroolefin cyclization.
- Prepare 4-(thiazol-2-yloxy)phenylboronic acid via Hantzsch synthesis and borylation.
- Perform Suzuki coupling (Pd(dppf)Cl₂, NaHCO₃, DMF/H₂O) to attach the phenyl-thiazole group.
- Oxidize the biaryl intermediate to the ketone using pyridinium chlorochromate (PCC).
Yield : 52–68% over four steps.
Route B: Direct Acylation
- Generate 4-(thiazol-2-yloxy)benzoyl chloride via thionyl chloride treatment of the carboxylic acid.
- Conduct Friedel-Crafts acylation on pyrrolo[3,4-d]pyrimidine (AlCl₃, CH₂Cl₂, 0°C).
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 45–60%, with 90% purity.
Analytical and Optimization Data
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 58% | 50% |
| Purity (HPLC) | 98.5% | 90.2% |
| Reaction Time | 24 h | 12 h |
| Scalability | >10 g | <5 g |
Key Observations :
- Route A offers higher purity and scalability but requires palladium catalysts.
- Route B is faster but less regioselective. Microwave-assisted thiazole synthesis reduces Step 2 time to 15 min.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use electron-withdrawing groups (e.g., nitro) on the pyrrolidine ring to direct coupling.
- Thiazole Oxidation : Protect the thiazole sulfur with Boc groups during acylation to prevent overoxidation.
- Ketone Stability : Employ mild oxidizing agents (e.g., PCC over KMnO₄) to avoid degradation.
Chemical Reactions Analysis
Types of Reactions
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing drugs for treating cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, focusing on core structures, substituents, synthesis, and inferred biological activities:
Key Observations :
Core Structure Variations: The target compound’s pyrrolopyrimidine core differs from pyrazolo[3,4-d]pyrimidines () in nitrogen placement, which may alter binding specificity to adenosine receptors or kinases .
Substituent Effects: The thiazol-2-yloxy group in the target compound offers hydrogen-bonding sites distinct from difluoromethoxy (), which improves metabolic stability via reduced oxidative metabolism . Cyanopyrazole substituents () increase electrophilicity, favoring covalent interactions with cysteine residues in enzymes .
Synthetic Routes :
- Piperidine-catalyzed cyclocondensation () is a common method for nitrogen heterocycles, suggesting feasibility for synthesizing the target compound .
- Chelation-assisted strategies () enable precise functionalization of pyrazolopyrimidines, a tactic applicable to pyrrolopyrimidines .
Biological Implications: Thiazole-containing compounds (target, ) show cytotoxicity in SRB assays (), a standard for anticancer screening . Pyrrolopyrimidine derivatives often target ATP-binding pockets in kinases, while pyrazolopyrimidines () antagonize adenosine receptors .
Contradictions and Limitations :
- highlights high synthetic yields (~70–80%) for thienothiophene derivatives, but pyrrolopyrimidines may require harsher conditions due to reduced aromatic stability.
- necrosis), limiting direct activity comparisons .
Biological Activity
The compound (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Pyrrolo[3,4-d]pyrimidine
- Substituents : Thiazole and phenoxy groups
This unique configuration allows for diverse interactions with biological targets, leading to various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, compounds that inhibit Focal Adhesion Kinases (FAK) and Pyk2 have shown promise in treating cancers by impeding tumor growth and metastasis. The compound has been linked to these pathways, suggesting its potential as an anticancer agent .
The biological activity of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone primarily involves:
- Inhibition of Kinases : The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to proliferation and survival.
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: FAK Inhibition
A study examining the effects of pyrrolo[3,4-d]pyrimidine derivatives on FAK activity demonstrated that these compounds could significantly reduce cell motility and invasion in vitro. The results indicated a marked decrease in metastatic potential in treated cancer cell lines .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The results suggested that modifications to the thiazole moiety enhanced antibacterial activity against Gram-positive bacteria. This highlights the versatility of the compound in addressing various bacterial infections .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
